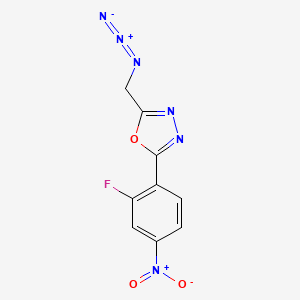

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole

Description

1,3,4-Oxadiazoles are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, electronic properties, and ability to engage in hydrogen bonding . The compound 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole features an azidomethyl group at position 2 and a 2-fluoro-4-nitrophenyl substituent at position 3.

Properties

CAS No. |

919122-25-1 |

|---|---|

Molecular Formula |

C9H5FN6O3 |

Molecular Weight |

264.17 g/mol |

IUPAC Name |

2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H5FN6O3/c10-7-3-5(16(17)18)1-2-6(7)9-14-13-8(19-9)4-12-15-11/h1-3H,4H2 |

InChI Key |

MNFCYMRKFPBGKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(O2)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of Acylhydrazides

This method involves the reaction of an acylhydrazide with a suitable dehydrating agent to form the oxadiazole ring.

- Starting Materials:

- Acylhydrazide (derived from 2-fluoro-4-nitrobenzoic acid)

- Phosphoryl chloride (POCl₃) as a dehydrating agent

- Dissolve the acylhydrazide in phosphoryl chloride.

- Heat the mixture under reflux for several hours.

- After cooling, pour the reaction mixture onto ice to precipitate the product.

- Filter and wash with water, then recrystallize from ethanol or methanol.

| Compound | Yield (%) | Solvent Used for Recrystallization |

|---|---|---|

| 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole | 70-85% | Ethanol |

Method 2: Direct Reaction of Hydrazones with Nitro Compounds

This method utilizes hydrazones derived from aldehydes or ketones and nitro compounds to construct the oxadiazole framework.

- Starting Materials:

- Hydrazone (from benzaldehyde derivatives)

- Nitro compound (e.g., 2-fluoro-4-nitrobenzaldehyde)

- Mix hydrazone with the nitro compound in a suitable solvent (e.g., DMF).

- Add a catalytic amount of acetic acid and heat under reflux.

- Monitor the reaction via thin-layer chromatography (TLC).

- Upon completion, cool and precipitate the product by adding water.

| Compound | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole | 60-75% | 5-6 |

Characterization Techniques

The synthesized compounds were characterized using various analytical techniques to confirm their structure and purity.

Spectroscopic Analysis

- Infrared Spectroscopy (IR): Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR): Provided detailed information on molecular structure.

- Mass Spectrometry (MS): Confirmed molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Sodium azide is commonly used for introducing the azidomethyl group.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or azido groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:

- Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole and its derivatives possess anticancer activity.

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.

- Case Studies : A notable study reported the synthesis of hybrid molecules containing oxadiazole and thiadiazole rings, which exhibited potent antitumor activities in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored.

- Certain derivatives have shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications for conditions like arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) significantly enhances biological activity by stabilizing reactive intermediates or enhancing binding affinity to target enzymes.

- Computational Studies : Molecular docking studies have been employed to predict binding interactions with biological targets, aiding in the design of more potent derivatives.

Safety and Toxicity

While exploring new compounds for therapeutic use, safety profiles are essential:

- Preliminary toxicity assessments are necessary to evaluate potential adverse effects. Compounds should undergo rigorous testing through standard protocols like the Ames test to assess mutagenicity and other toxicological parameters.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science. The fluoro-nitrophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Antibacterial 1,3,4-Oxadiazoles

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight. Key findings include:

- In vitro activity : Superior to commercial agents bismerthiazole and thiodiazole copper.

- Mechanism : Inhibits extracellular polysaccharide (EPS) biosynthesis by suppressing genes gumB, gumG, and gumM (inhibition rates: 94.88%, 68.14%, and 86.76%, respectively) .

- Physiological effects : Enhances SOD and POD enzyme activities in rice, improving disease resistance .

Comparison : The target compound’s 2-fluoro-4-nitrophenyl group may enhance electron-withdrawing effects compared to the 4-fluorophenyl group in the methylsulfonyl analog. However, the azidomethyl group’s reactivity (vs. methylsulfonyl) could alter bioavailability or toxicity.

Anti-inflammatory 1,3,4-Oxadiazoles

Two analogs in demonstrated anti-inflammatory activity:

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% inhibition.

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% inhibition.

Both were comparable to indomethacin (64.3%) at 20 mg/kg .

However, the azide group might enable conjugation with biomolecules for targeted delivery.

Fungicidal and Herbicidal 1,3,4-Oxadiazoles

1,3,4-Oxadiazole thioethers () showed fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). Compound 5g (4-bromobenzylthio derivative) exhibited herbicidal bleaching effects . Molecular docking revealed interactions with succinate dehydrogenase (SDH), similar to the lead compound penthiopyrad .

Comparison : The target compound lacks a thioether group, which is critical for SDH binding in these analogs. Its azidomethyl group may instead facilitate photodegradation or covalent binding to enzymes.

PARP-Targeting 1,3,4-Oxadiazoles

Compounds in , such as 5i and 5k , were designed as poly(ADP-ribose) polymerase (PARP) inhibitors. These derivatives feature aromatic and pyridinyl substituents, with melting points ranging from 78–200°C .

Data Tables

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazoles

Table 2: Anti-inflammatory Activity (20 mg/kg)

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl) | 59.5 | |

| Indomethacin | 64.3 |

Table 3: Fungicidal Activity (50 μg/mL)

| Compound | Target Fungus | Inhibition (%) | Reference |

|---|---|---|---|

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) | Rhizoctonia solani | >50 |

Discussion of Substituent Effects

- However, this may reduce solubility compared to methoxy or methyl groups .

- Azidomethyl Group : Unlike methylsulfonyl or thioether substituents, the azide offers unique reactivity for photoaffinity labeling or bioorthogonal chemistry, albeit with possible instability .

- Fluorine Substituents: The 2-fluoro group may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biological Activity

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. Its unique structure features an azidomethyl group and a 2-fluoro-4-nitrophenyl moiety, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula: CHFNO

- Molecular Weight: Approximately 264.173 g/mol

- Structure: Chemical Structure

The presence of the azide functional group allows for various chemical transformations, enhancing the compound's reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activities. Preliminary studies suggest that 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole may possess notable antimicrobial properties due to the presence of the nitro group, which is known to enhance cytotoxic effects against various pathogens .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on human tumor cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair . Molecular docking studies further support these findings by indicating favorable binding interactions with the enzyme.

The biological activity of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole may be attributed to several mechanisms:

- Enzyme Inhibition: The compound's interaction with topoisomerase I suggests it may inhibit this enzyme's catalytic activity, leading to DNA damage and subsequent apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation: The nitro group may facilitate the generation of ROS, contributing to oxidative stress in microbial cells and cancer cells alike .

Study 1: Antiproliferative Activity

A study conducted on a library of oxadiazole derivatives found that several compounds exhibited significant antiproliferative activity. The results indicated that modifications at specific positions on the oxadiazole ring could enhance biological efficacy. The study highlighted that compounds structurally related to 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole showed promising results against various cancer cell lines .

| Compound | Activity | Target |

|---|---|---|

| 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole | Cytotoxic | Topoisomerase I |

| Compound A | Moderate | Unknown |

| Compound B | High | Unknown |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain modifications could enhance activity against Gram-positive and Gram-negative bacteria. The study suggested that 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole could be developed further as a lead candidate for antimicrobial therapy .

Q & A

Basic Question: What are the key methodological considerations for synthesizing 2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole?

Answer:

Synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. A common approach is cyclization of hydrazide precursors or nucleophilic substitution reactions. For example, azidomethyl groups can be introduced via azide displacement of chloromethyl intermediates using sodium azide (NaN₃) under controlled conditions . Key steps include:

- Precursor preparation : Ethyl 4,4,4-trifluoro-3-oxobutanoate or similar fluorinated intermediates may serve as starting materials.

- Cyclization : Use of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.

- Functionalization : Introducing the 2-fluoro-4-nitrophenyl group via Suzuki coupling or electrophilic aromatic substitution.

Reaction monitoring via TLC and purification via column chromatography are critical to isolate the target compound .

Basic Question: How is the structural integrity of this compound confirmed in synthetic workflows?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Chemical shifts for the azidomethyl group (δ ~3.8–4.2 ppm for CH₂N₃) and aromatic protons (δ ~7.5–8.5 ppm for fluoronitrophenyl) are diagnostic .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₉H₆FN₅O₃ requires m/z 267.04) .

- IR Spectroscopy : Stretching frequencies for N₃ (~2100 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) validate functional groups .

Advanced Question: What strategies are used to resolve contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from substituent effects, stereochemistry, or assay conditions. Mitigation strategies include:

- Systematic SAR Studies : Comparing analogs with controlled variations (e.g., replacing fluorine with chloro or adjusting nitro group positioning) .

- Standardized Assays : Re-evaluating activity using consistent protocols (e.g., serial dilution for MIC determination against S. aureus or M. tuberculosis) .

- Computational Validation : Molecular docking to assess binding affinity differences caused by structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) .

Advanced Question: How can molecular docking guide the design of derivatives targeting specific enzymes?

Answer:

Docking studies predict interactions between the oxadiazole core and enzyme active sites. For example:

- Succinate Dehydrogenase (SDH) : The oxadiazole ring may hydrogen-bond with Arg-43, while the azidomethyl group occupies hydrophobic pockets. Comparative docking with lead compounds (e.g., penthiopyrad) identifies critical interactions .

- Tuberculosis Targets : Docking against M. tuberculosis enoyl-ACP reductase (InhA) reveals nitro group interactions with Tyr-158, guiding nitro positioning for enhanced activity .

Software like AutoDock Vina and PDB structures (e.g., 2FBW for SDH) are typically used .

Advanced Question: What methodologies assess the compound’s toxicity in preclinical models?

Answer:

Toxicity profiling involves:

- Invertebrate Models : Daphnia magna or Artemia salina assays to determine LC₅₀ values .

- Plant Cell Cultures : Mitotic index analysis in Allium cepa root tips to detect chromosomal aberrations .

- In Vitro Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to measure IC₅₀ .

Dose-response curves and comparative studies with non-fluorinated/non-azidomethyl analogs help isolate toxicity contributors .

Advanced Question: How are optoelectronic properties of this compound characterized for material science applications?

Answer:

- Electroluminescence (EL) : Device fabrication with ITO anodes and Mg:Ag cathodes to measure brightness (>1000 cd/m²) and efficiency (1.5 lm/W) .

- HOMO/LUMO Analysis : Cyclic voltammetry or DFT calculations determine orbital energies (e.g., HOMO ~-6.2 eV, LUMO ~-2.4 eV) .

- Thermal Stability : TGA/DSC assesses decomposition temperatures (>200°C for scintillator applications) .

Advanced Question: What experimental challenges arise in handling the azidomethyl group?

Answer:

- Safety Risks : Azidomethyl derivatives are shock-sensitive. Use low-temperature reactions (<50°C) and avoid metal catalysts .

- Purification : Column chromatography with silica gel deactivated with triethylamine minimizes decomposition .

- Storage : Stabilize in dark, anhydrous conditions at -20°C to prevent azide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.